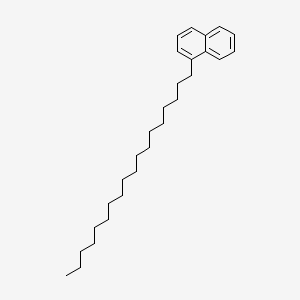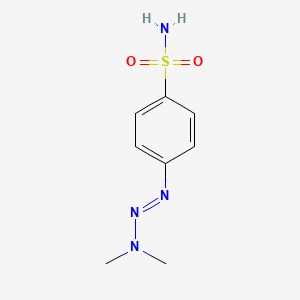
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228271 It is known for its unique structure, which includes a benzenesulfonamide group and a triazeno group
Méthodes De Préparation
The synthesis of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 3,3-dimethyl-1-triazenoamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography.
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triazeno group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of certain bacteria and cancer cells.
Medicine: In the medical field, Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- has been explored for its potential use in chemotherapy. It has shown promise in preclinical studies for the treatment of various cancers, including melanoma and leukemia.
Industry: The compound is also used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an alkylating agent, forming covalent bonds with DNA and proteins. This leads to the disruption of cellular processes, including DNA replication and protein synthesis, ultimately resulting in cell death.
The triazeno group in the compound is responsible for its alkylating activity, while the benzenesulfonamide group enhances its solubility and stability. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- can be compared with other similar compounds, such as:
Benzenesulfonamide, p-(3-methyl-1-triazeno)-: This compound has a similar structure but with a methyl group instead of a dimethyl group. It exhibits similar chemical reactivity but may have different biological activity and toxicity profiles.
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-benzoic acid: This derivative includes a benzoic acid group, which can alter its solubility and reactivity. It has been studied for its potential use in cancer therapy.
This compoundimidazole: This compound contains an imidazole ring, which can enhance its binding affinity to certain biological targets. It has shown promise as an anticancer and antimicrobial agent.
The uniqueness of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55469-64-2 |
|---|---|
Formule moléculaire |
C8H12N4O2S |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
4-(dimethylaminodiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C8H12N4O2S/c1-12(2)11-10-7-3-5-8(6-4-7)15(9,13)14/h3-6H,1-2H3,(H2,9,13,14) |
Clé InChI |
IFQFVDMOGCFZIF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


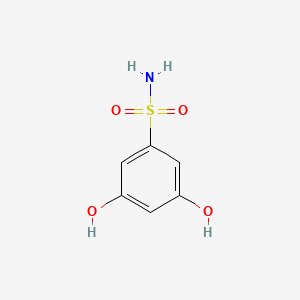
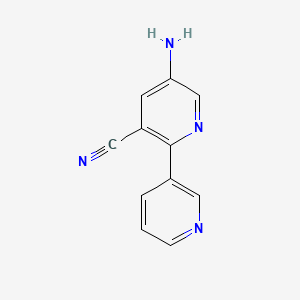
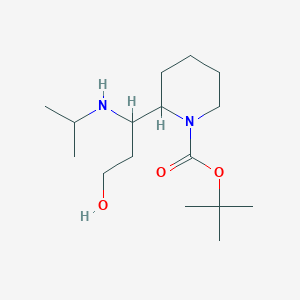



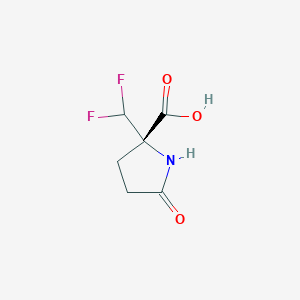
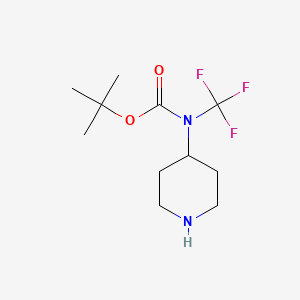
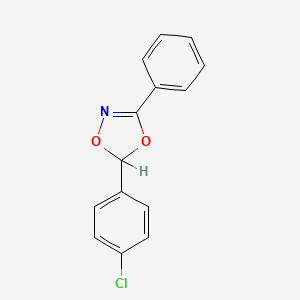
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
